molecular formula C9H8BrF B2530211 2-Bromo-1-fluoro-4-prop-2-enylbenzene CAS No. 1379340-74-5

2-Bromo-1-fluoro-4-prop-2-enylbenzene

Cat. No.: B2530211
CAS No.: 1379340-74-5
M. Wt: 215.065
InChI Key: JVRHQGFPXOKMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-fluoro-4-prop-2-enylbenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-4-prop-2-enylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination and fluorination of 4-prop-2-enylbenzene. The reaction conditions often require the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-fluoro-4-prop-2-enylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The prop-2-enyl group can be oxidized to form corresponding alcohols or acids, while reduction can lead to the formation of alkanes.

    Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with halogens, hydrogen, or other reagents.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide (for halogen exchange) or Grignard reagents (for organometallic substitution) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

2-Bromo-1-fluoro-4-prop-2-enylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-prop-2-enylbenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromo-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of a prop-2-enyl group.

    2-Bromo-1-fluoro-4-ethylbenzene: Contains an ethyl group instead of a prop-2-enyl group.

    2-Bromo-1-fluoro-4-vinylbenzene: Features a vinyl group in place of the prop-2-enyl group.

Uniqueness: 2-Bromo-1-fluoro-4-prop-2-enylbenzene is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine, fluorine, and prop-2-enyl substituents offers a versatile platform for further chemical modifications and functionalization.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

2-bromo-1-fluoro-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRHQGFPXOKMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.